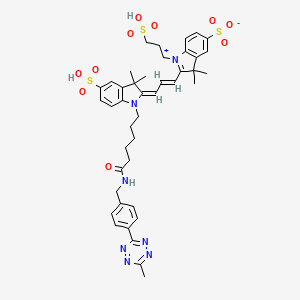

Cy3 methyltetrazine

Übersicht

Beschreibung

Cy3 methyltetrazine (CMT) is an organic compound that is widely used in scientific research. It is a synthetic molecule composed of carbon, nitrogen, and hydrogen atoms, and it has a unique chemical structure that makes it useful for a variety of applications. CMT is used in a variety of biochemical and physiological experiments, as well as in drug discovery and development. CMT is an important tool in the fields of biochemistry, biophysics, and molecular biology, and its use has allowed researchers to gain a better understanding of the biochemical and physiological processes in living organisms.

Wissenschaftliche Forschungsanwendungen

Fluorescence Properties and Photophysics in Nucleic Acids Studies Cy3 methyltetrazine is extensively used in fluorescence studies, particularly in investigating the structure and dynamics of nucleic acids. The dye demonstrates varying fluorescence properties when attached to different forms of DNA, providing crucial insights into the interactions between DNA and fluorescent dyes. For example, the fluorescence quantum yield of Cy3 attached to DNA varies depending on its location on the DNA strand, highlighting its potential in detailed molecular studies (Sanborn et al., 2007).

Multiplex Single-Cell Cytokine Detection Cy3 methyltetrazine is also employed in the development of novel strategies for single-cell analysis. A study discusses the use of multifunctional dumbbell particles, prepared through a covalent bioorthogonal reaction involving methyltetrazine, for multiplex detection and analysis of cytokines secreted by single live cells. This application is particularly significant in cell sorting, bioimaging, and biomedical diagnostics (Zhao et al., 2017).

"Photoclick" Labelling of DNA The dye has been used in "photoclick" labelling of DNA, where 2'-deoxyuridines carrying a small aryltetrazole group at their 5-positions are labelled post-synthetically with a maleimide-modified Cy3 dye. This method is significant for its fluorogenicity due to energy transfer between the pyrazoline moiety and the Cy3 fluorophore, highlighting its utility in molecular biology and genetic engineering applications (Lehmann & Wagenknecht, 2018).

Bioorthogonal Chemistry Applications Studies have explored the use of Cy3 methyltetrazine in bioorthogonal chemistry, including the activation of tetrazine ligation through enzymatic or long-wavelength photocatalytic activation. This has applications in the modification of polymer fibers and other materials for biomedical use, such as in drug delivery systems (Zhang et al., 2016).

Cell Membrane Modification Cy3 methyltetrazine is used in the modification of cell membranes. For instance, clickable methyltetrazine-indocarbocyanine lipids have been developed for efficient cell membrane modifications, enhancing the functionality of cell-based therapeutics. This technique is significant for potential imaging and drug delivery applications involving engineered cells (Gaikwad et al., 2019).

Eigenschaften

IUPAC Name |

2-[(E,3E)-3-[3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H49N7O10S3/c1-28-44-46-40(47-45-28)30-16-14-29(15-17-30)27-43-39(50)13-7-6-8-22-48-35-20-18-31(61(54,55)56)25-33(35)41(2,3)37(48)11-9-12-38-42(4,5)34-26-32(62(57,58)59)19-21-36(34)49(38)23-10-24-60(51,52)53/h9,11-12,14-21,25-26H,6-8,10,13,22-24,27H2,1-5H3,(H3-,43,50,51,52,53,54,55,56,57,58,59) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCFOARLJNJDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)O)C(C3=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])CCCS(=O)(=O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)O)C(/C3=C\C=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])CCCS(=O)(=O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H49N7O10S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

908.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trisulfo-Cy3 Methyltetrazine | |

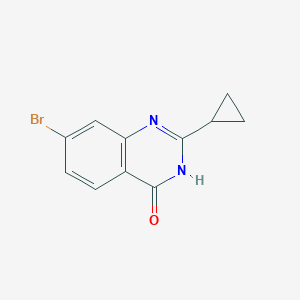

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane](/img/structure/B6299679.png)

![2,2'-[(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4,1-phenyleneoxy)]bis-ethanol](/img/structure/B6299697.png)